molecular formula C17H12F3N7OS B4553500 N'~2~-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

N'~2~-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

Cat. No.: B4553500
M. Wt: 419.4 g/mol
InChI Key: CCGQHCXADIEALX-YXSASFKJSA-N
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Description

N'~2~-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a useful research compound. Its molecular formula is C17H12F3N7OS and its molecular weight is 419.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is 419.07761369 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study described the synthesis of thienopyrimidine derivatives, showing pronounced antimicrobial activity. These compounds were synthesized through reactions involving heteroaromatic o-aminonitrile, showcasing their potential in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antioxidant and Antitumor Agents

Another research effort led to the design and synthesis of novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives as potent antioxidant and antitumor agents. This study highlights the versatility of these compounds in contributing to cancer treatment and prevention strategies (Abu‐Hashem et al., 2010).

Fused Heterocyclic Compounds

Research on the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety underscores the chemical compound's role in generating pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles. This method emphasizes the efficiency and versatility of these compounds in heterocyclic chemistry and potential pharmacological applications (Shaaban, 2008).

Polyheterocyclic Synthesis

Another notable study involved the synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, Pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and Pyrazolyl, Oxadiazolylthieno[2,3-b]pyridine derivatives, demonstrating the compound's utility in polyheterocyclic synthesis. This work contributes to the expansion of heterocyclic compounds with potential biological and pharmacological uses (Elneairy et al., 2006).

Properties

IUPAC Name

N-[(Z)-(1-methylpyrazol-4-yl)methylideneamino]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N7OS/c1-26-9-10(8-22-26)7-21-24-16(28)12-6-15-23-11(13-3-2-4-29-13)5-14(17(18,19)20)27(15)25-12/h2-9H,1H3,(H,24,28)/b21-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGQHCXADIEALX-YXSASFKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=N\NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'~2~-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
Reactant of Route 2
N'~2~-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N'~2~-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
Reactant of Route 4
N'~2~-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
Reactant of Route 5
N'~2~-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N'~2~-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

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